molecular formula C8H6ClNO B8517617 2-Chloro-4-hydroxy-3-methylbenzonitrile

2-Chloro-4-hydroxy-3-methylbenzonitrile

Cat. No. B8517617
M. Wt: 167.59 g/mol
InChI Key: MVUBHDWGPQPCFE-UHFFFAOYSA-N
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Patent
US07956070B2

Procedure details

A stirred solution of 4-bromo-3-chloro-2-methylphenol (0.427 g), zinc cyanide (0.271 g), and tetrakis[triphenylphosphine]palladium (0.056 g) in N-methyl-2-pyrrolidinone (5 mL) was heated under microwave irradiation (150 W) at 130° C. for 35 min. The reaction mixture was filtered through anhydrous magnesium sulfate, partitioned between 1:2 ethyl acetate/diethyl ether (15 mL) and water (15 mL). The aqueous phase was re-extracted with 1:2 ethyl acetate/diethyl ether (2×15 mL). The organics were combined, washed with water (2×20 mL), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The compound was purified by column chromatography using 1:9 ethyl acetate/iso-hexane as eluent, to give the desired product as a peach coloured solid (174 mg, 54%).
Quantity
0.427 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis[triphenylphosphine]palladium
Quantity
0.056 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.271 g
Type
catalyst
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[C:3]=1[Cl:10].[CH3:11][N:12]1CCCC1=O>[C-]#N.[Zn+2].[C-]#N>[Cl:10][C:3]1[C:4]([CH3:9])=[C:5]([OH:8])[CH:6]=[CH:7][C:2]=1[C:11]#[N:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.427 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)O)C)Cl
Name
tetrakis[triphenylphosphine]palladium
Quantity
0.056 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
0.271 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
partitioned between 1:2 ethyl acetate/diethyl ether (15 mL) and water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was re-extracted with 1:2 ethyl acetate/diethyl ether (2×15 mL)
WASH
Type
WASH
Details
washed with water (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The compound was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1C)O
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.